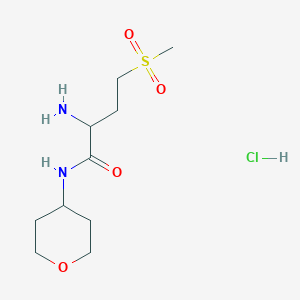
2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride
Descripción general
Descripción
2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O4S and its molecular weight is 300.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride, with the CAS number 1427378-60-6, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-amino-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide hydrochloride
- Molecular Formula : C₁₀H₂₁ClN₂O₄S
- Molecular Weight : 300.80 g/mol
- Purity : 95% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, which may extend to this compound. The compound's structural features suggest it could interact with cellular pathways involved in tumor growth and proliferation.
-
Mechanism of Action :
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase. This disruption is critical in cancer therapy as it can inhibit tumor cell division .
- Cell Cycle Arrest : In vitro studies indicate that compounds with similar structures can induce cell cycle arrest by influencing tubulin polymerization dynamics .
-
Case Studies :
- A study involving a series of sulfonamide derivatives demonstrated significant antiproliferative activity against various cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range . Although specific data on this compound is limited, its structural analogs exhibit promising results.
Other Biological Activities
In addition to anticancer properties, sulfonamides are known for their antibacterial and anti-inflammatory effects. While specific studies on this compound are scarce, the presence of the methanesulfonyl group suggests potential antimicrobial activity, as seen in other sulfonamide compounds.
Data Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| 2-Amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide HCl | TBD | Microtubule disruption |
| Derivative 1 (e.g., 3-bromo derivative) | 0.5 μM (HT-29 cells) | Cell cycle arrest |
| Derivative 2 (e.g., dichlorophenyl analog) | TBD | Centrosome de-clustering |
Research Findings
Research into related compounds has shown that modifications in the sulfonamide structure can lead to varying biological activities. For instance, derivatives with different aryl groups exhibited distinct levels of antiproliferative activity across different cancer cell lines .
Future Directions
Further research is necessary to elucidate the specific biological activities and mechanisms of action for this compound. Potential studies could include:
- In vitro assays to determine its efficacy against various cancer cell lines.
- Investigation into its mechanism of action through molecular docking studies and cellular assays.
Propiedades
IUPAC Name |
2-amino-4-methylsulfonyl-N-(oxan-4-yl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S.ClH/c1-17(14,15)7-4-9(11)10(13)12-8-2-5-16-6-3-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPAXTJEPOLEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)NC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















